molecular formula C7H10N4O B2877898 6-amino-N,N-dimethylpyridazine-3-carboxamide CAS No. 1250216-83-1

6-amino-N,N-dimethylpyridazine-3-carboxamide

Cat. No.: B2877898
CAS No.: 1250216-83-1
M. Wt: 166.184
InChI Key: CPPDAMJIRKKVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-N,N-dimethylpyridazine-3-carboxamide is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . It is characterized by the presence of an amino group, two methyl groups, and a pyridazine ring with a carboxamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N,N-dimethylpyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with appropriate reagents to introduce the amino and dimethyl groups. One common method involves the reaction of 6-chloropyridazine-3-carboxamide with dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6-amino-N,N-dimethylpyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, amines, and various substituted pyridazine derivatives .

Mechanism of Action

The mechanism of action of 6-amino-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and carboxamide groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-N,N-dimethylpyridazine-3-carboxylate
  • 6-amino-N,N-dimethylpyridazine-3-carboxylic acid
  • 6-amino-N,N-dimethylpyridazine-3-carboxylamide

Uniqueness

6-amino-N,N-dimethylpyridazine-3-carboxamide is unique due to the presence of both amino and dimethyl groups on the pyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

6-amino-N,N-dimethylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPDAMJIRKKVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.